Teloidine
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Overview
Description
Teloidine is an organic compound that belongs to the class of aromatic amines. It is structurally similar to aniline, with a methyl group substituted onto the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Teloidine can be synthesized through several methods. One common method involves the reduction of nitrotoluene. For example, p-toluidine can be obtained from the reduction of p-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrotoluene. This process is carried out in large reactors where nitrotoluene is exposed to hydrogen gas under high pressure and temperature, with a suitable catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Teloidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with halogens, sulfonic acids, and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogens and sulfonic acids are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
Teloidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of rubber chemicals and pesticides.
Mechanism of Action
The mechanism by which teloidine exerts its effects involves its interaction with various molecular targets. In biological systems, this compound binds to nucleic acids, staining tissues rich in DNA and RNA. This binding is facilitated by the compound’s affinity for acidic tissue components .
Comparison with Similar Compounds
Similar Compounds
Aniline: Structurally similar but lacks the methyl group.
Toluidine Isomers: Includes o-toluidine, m-toluidine, and p-toluidine, which differ in the position of the methyl group on the benzene ring.
Uniqueness
Teloidine’s unique properties, such as its specific staining capabilities and its role as a precursor in various chemical syntheses, distinguish it from other similar compounds. Its ability to selectively bind to nucleic acids makes it particularly valuable in biological and medical research .
Properties
CAS No. |
575-62-2 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1S,5R,6R,7S)-8-methyl-8-azabicyclo[3.2.1]octane-3,6,7-triol |
InChI |
InChI=1S/C8H15NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h4-8,10-12H,2-3H2,1H3/t4?,5-,6+,7-,8+ |
InChI Key |
AIZXMYKYXXDPTI-UPGAHCIJSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@@H]([C@@H]2O)O)O |
Canonical SMILES |
CN1C2CC(CC1C(C2O)O)O |
Origin of Product |
United States |
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